

# Commercial availability and suppliers of (S)-N-Boc-3-methylmorpholine

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## Compound of Interest

Compound Name: (S)-N-Boc-3-methylmorpholine

Cat. No.: B1440204

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An In-Depth Technical Guide to **(S)-N-Boc-3-methylmorpholine** for Drug Discovery Professionals

## Introduction

**(S)-N-Boc-3-methylmorpholine**, identified by CAS number 1022094-01-4, is a chiral heterocyclic building block of significant interest in the field of medicinal chemistry and drug development. As a derivative of morpholine, a privileged scaffold in numerous approved drugs, it offers a unique combination of physicochemical properties beneficial for crafting novel therapeutic agents, particularly for central nervous system (CNS) targets.[1][2][3] The presence of the chiral center at the C-3 position, stereochemically defined as (S), allows for precise three-dimensional orientation of substituents, which is critical for achieving selective and potent interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides stability during synthetic manipulations and allows for facile deprotection under specific conditions, making it a versatile intermediate in multi-step synthetic campaigns.[4] This guide provides a comprehensive overview of its commercial availability, synthesis, purification, characterization, and applications for researchers and scientists in the pharmaceutical industry.

## Physicochemical Properties and Specifications

A clear understanding of the fundamental properties of **(S)-N-Boc-3-methylmorpholine** is essential for its effective use in synthesis and process development.

Property	Value
IUPAC Name	tert-butyl (3S)-3-methylmorpholine-4-carboxylate <sup>[5]</sup>
Synonyms	(S)-N-Boc-3-Methylmorpholin, (S)-tert-butyl 3-methylmorpholine-4-carboxylate
CAS Number	1022094-01-4 <sup>[5]</sup>
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NO <sub>3</sub> <sup>[6]</sup>
Molecular Weight	201.26 g/mol
InChI Key	LSDUBIYDVJGIQH-QMMMGPOBSA-N <sup>[5]</sup>
Appearance	Typically a solid or oil
Purity	Commercially available with purities often ≥97% <sup>[5]</sup>
Storage	Ambient temperature <sup>[5]</sup>

## Commercial Availability and Sourcing

**(S)-N-Boc-3-methylmorpholine** is available from a variety of chemical suppliers specializing in building blocks for research and development. Sourcing from reputable vendors is critical to ensure high purity and batch-to-batch consistency, which are prerequisites for reproducible synthetic outcomes.

Supplier	Country of Origin (Example)	CAS Number Listed	Notes
Sigma-Aldrich	Global	10222094-01-4	Offers the product through its partner Fluorochem.[5]
Parchem	USA	92001-93-9 (related)	A supplier of specialty chemicals.[6]
ChemicalBook	Global	Multiple	A platform listing various manufacturers and distributors from China, the USA, and the UK.[7]
BLD Pharmatech	China	215917-98-9 (related ester)	Lists related morpholine dicarboxylates.[8]
PharmaBlock	China	215917-98-9 (related ester)	A key supplier of building blocks for drug discovery.[9]

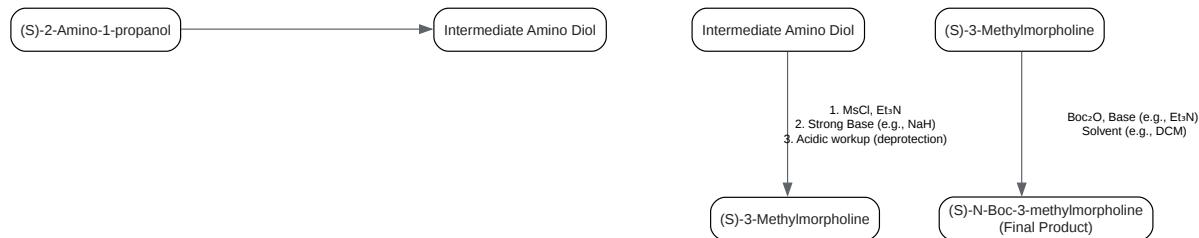
Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify purity and identity before use.

## Synthesis, Purification, and Characterization

### Proposed Synthetic Pathway

The synthesis of chiral 3-substituted morpholines can be achieved through various strategies. A common and effective approach involves the cyclization of a chiral amino alcohol precursor. The following pathway is a logical and field-proven method adapted from established syntheses of similar morpholine derivatives.[10][11]

The causality behind this synthetic choice lies in the ready availability of the chiral starting material, (S)-2-amino-1-propanol, and the high efficiency of the subsequent alkylation and cyclization steps.



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Caption: Synthetic workflow for **(S)-N-Boc-3-methylmorpholine**.

## Detailed Experimental Protocol: Synthesis

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and scale.

- **N-Alkylation:** To a solution of (S)-2-amino-1-propanol (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.1 eq). Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC. After completion, cool the reaction, filter the solids, and concentrate the filtrate under reduced pressure.
- **Cyclization:** Dissolve the crude intermediate from the previous step in anhydrous THF and cool to 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours at 0 °C. In a separate flask, prepare a suspension of sodium hydride (NaH, 2.0 eq) in THF. Add the mesylated intermediate solution dropwise to the NaH suspension and allow the reaction to warm to room temperature and stir overnight. Carefully quench the reaction with water, add aqueous HCl to remove the THP protecting group, and then neutralize.
- **N-Boc Protection:** Extract the aqueous layer with dichloromethane (DCM). To the crude (S)-3-methylmorpholine in DCM, add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc<sub>2</sub>O, 1.2 eq). Stir at room temperature for 4-6 hours.

- Work-up: Wash the organic layer sequentially with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.[\[12\]](#) Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

## Purification Protocol: Flash Column Chromatography

Purification is critical to remove unreacted starting materials and byproducts. Flash column chromatography is the standard and most effective method for this purpose.[\[13\]](#)

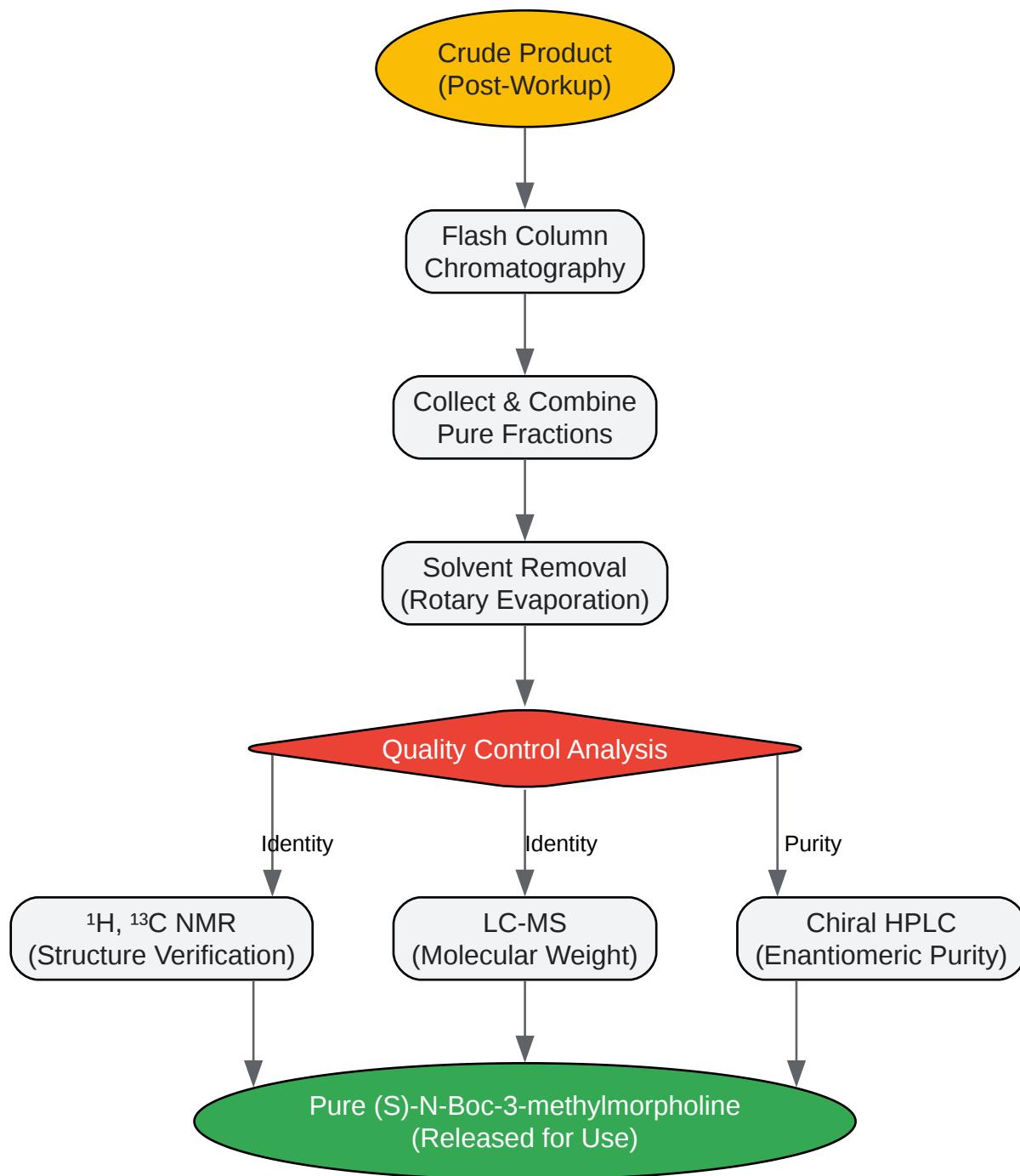
- Column Preparation: Dry pack a glass column with silica gel (230-400 mesh). Equilibrate the column with the initial mobile phase (e.g., 100% hexanes).
- Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column bed.
- Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.
- Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).
- Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield purified **(S)-N-Boc-3-methylmorpholine**.[\[14\]](#)[\[15\]](#)

## Analytical Characterization and Quality Control

The identity, purity, and stereochemical integrity of the final product must be confirmed through rigorous analytical testing.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are used to confirm the chemical structure and assess purity.
- Mass Spectrometry (MS): Techniques like GC-MS or LC-MS confirm the molecular weight of the compound.[\[16\]](#)
- High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the (S)-enantiomer, ensuring stereochemical purity.

Reverse-phase HPLC can be used to assess chemical purity.[\[17\]](#)



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Caption: Purification and Quality Control (QC) workflow.

## Applications in Drug Development

The morpholine ring is a highly valued scaffold in drug discovery due to its favorable properties. [2] It is a saturated heterocycle that is metabolically stable, possesses a low pKa (making it a weak base at physiological pH), and has a good balance of hydrophilicity and lipophilicity. These features often improve a molecule's pharmacokinetic profile, including aqueous solubility and permeability across the blood-brain barrier (BBB).[1][3]

## Role as a Chiral Scaffold

- CNS Drug Discovery: The morpholine moiety is frequently incorporated into CNS-active agents. Its ability to improve BBB penetration is a key advantage for targeting receptors and enzymes within the brain.[1][2] The defined stereochemistry of **(S)-N-Boc-3-methylmorpholine** allows for the precise placement of substituents to optimize interactions with chiral biological targets, such as G-protein coupled receptors or enzyme active sites.
- Metabolic Stability: The methyl group at the C-3 position can serve as a "metabolic blocker." By occupying a site that might otherwise be susceptible to oxidative metabolism (e.g., hydroxylation), it can enhance the metabolic stability and prolong the half-life of a drug candidate.
- Vectorial Orientation: The C-3 methyl group provides a fixed anchor point, influencing the conformation of the morpholine ring and directing other substituents into specific spatial orientations. This is crucial for designing molecules with high affinity and selectivity for their intended target.

## Synthetic Utility

The Boc-protected nitrogen makes **(S)-N-Boc-3-methylmorpholine** an ideal intermediate for further synthetic elaboration.[4] The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), revealing the secondary amine. This amine can then participate in a wide array of chemical transformations, including:

- Reductive amination
- Amide bond formation
- Buchwald-Hartwig amination[18]

- Nucleophilic substitution reactions

This versatility allows for the facile incorporation of the chiral 3-methylmorpholine core into a diverse range of complex molecular architectures, accelerating the synthesis of compound libraries for screening and lead optimization.[\[19\]](#)

## Conclusion

**(S)-N-Boc-3-methylmorpholine** is a high-value chiral building block for modern drug discovery. Its well-defined stereochemistry, combined with the favorable pharmacokinetic properties imparted by the morpholine scaffold, makes it an attractive component for designing novel therapeutics, especially in the challenging arena of CNS diseases. A thorough understanding of its sourcing, synthesis, and analytical validation is paramount for its successful application in the laboratory. By leveraging this versatile intermediate, medicinal chemists can more effectively navigate the complex process of lead optimization and the development of next-generation medicines.

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